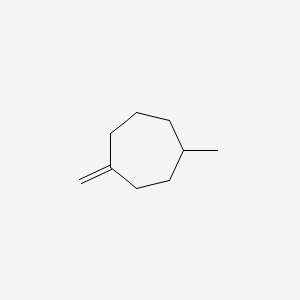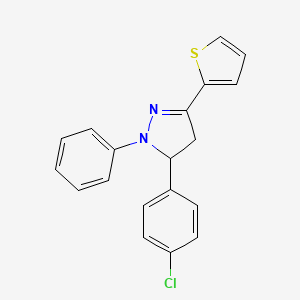
3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
The synthesis of 3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinazolinone core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the dichloro groups: Chlorination of the quinazolinone core can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the tert-butylbenzyl group: This step involves the alkylation of the quinazolinone core with 4-tert-butylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced quinazolinone derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to a variety of functionalized quinazolinone derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinazolinone derivatives, which can be used in the development of new materials and catalysts.
Biology: Quinazolinone derivatives, including this compound, have shown promising biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new agrochemicals and pharmaceuticals, as well as in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of enzymes: It can inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Interaction with DNA: The compound may intercalate into DNA, affecting its replication and transcription.
Modulation of signaling pathways: It can modulate various signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular functions.
類似化合物との比較
3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone can be compared with other quinazolinone derivatives such as:
3-Benzyl-6,8-dichloro-4(3H)-quinazolinone: Lacks the tert-butyl group, which may affect its biological activity and solubility.
3-(4-Methylbenzyl)-6,8-dichloro-4(3H)-quinazolinone: Contains a methyl group instead of a tert-butyl group, potentially leading to different steric and electronic effects.
3-(4-Tert-butylbenzyl)-4(3H)-quinazolinone: Lacks the chlorine atoms, which may influence its reactivity and biological properties.
The presence of the tert-butyl group and the dichloro substitution in this compound contributes to its unique chemical and biological properties, making it a valuable compound for further research and development.
特性
CAS番号 |
853318-65-7 |
|---|---|
分子式 |
C19H18Cl2N2O |
分子量 |
361.3 g/mol |
IUPAC名 |
3-[(4-tert-butylphenyl)methyl]-6,8-dichloroquinazolin-4-one |
InChI |
InChI=1S/C19H18Cl2N2O/c1-19(2,3)13-6-4-12(5-7-13)10-23-11-22-17-15(18(23)24)8-14(20)9-16(17)21/h4-9,11H,10H2,1-3H3 |
InChIキー |
HAECFVXZUXSGOK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(2-Ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11950802.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11950810.png)
![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl-](/img/structure/B11950812.png)







